

# Spectroscopic Characterization of 4-Bromo-2-methyl-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-indole

Cat. No.: B1288853

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-methyl-1H-indole** (CAS No: 6127-18-0), a key heterocyclic building block in pharmaceutical research and organic synthesis. While this compound is commercially available, its complete, experimentally verified spectroscopic data is not consistently published in public-access databases. This guide consolidates available information, presents expected spectral characteristics based on analogous structures, and provides detailed experimental protocols for obtaining and analyzing the necessary data.

## Overview of 4-Bromo-2-methyl-1H-indole

**4-Bromo-2-methyl-1H-indole** is a brominated indole derivative widely used as an intermediate in the synthesis of biologically active molecules.<sup>[1]</sup> Its structure lends itself to further functionalization, particularly through cross-coupling reactions at the bromine-substituted position, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and serotonin receptor modulators.<sup>[1]</sup>

## Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **4-Bromo-2-methyl-1H-indole** is often provided by commercial suppliers upon purchase but is not extensively cataloged in public literature.<sup>[1][2]</sup> The following tables summarize the expected and reported data for this compound and its derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **4-Bromo-2-methyl-1H-indole**. The following tables outline the anticipated chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Table 1: Expected  $^1\text{H}$  NMR Spectroscopic Data for **4-Bromo-2-methyl-1H-indole**

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (H1)	8.0 - 8.3	broad singlet	-
H7	7.2 - 7.4	doublet	$\sim 8.0$
H5	7.1 - 7.2	triplet	$\sim 8.0$
H6	7.0 - 7.1	doublet	$\sim 8.0$
H3	6.2 - 6.4	singlet	-
CH <sub>3</sub> (at C2)	2.4 - 2.5	singlet	-

Note: Spectra are typically recorded in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . The NH proton is exchangeable with  $\text{D}_2\text{O}$ .

Table 2: Expected  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Bromo-2-methyl-1H-indole**

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
C2	137 - 139
C7a	135 - 136
C3a	128 - 130
C5	124 - 126
C6	122 - 124
C7	112 - 114
C4	111 - 113
C3	100 - 102
CH <sub>3</sub> (at C2)	13 - 15

Note: The assignment is based on general indole chemical shifts and substituent effects.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for **4-Bromo-2-methyl-1H-indole**

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H	Stretching	3350 - 3450	Medium, Sharp
C-H (aromatic)	Stretching	3000 - 3100	Medium
C-H (aliphatic, CH <sub>3</sub> )	Stretching	2850 - 2960	Medium
C=C (aromatic)	Stretching	1580 - 1620	Medium-Strong
C-N	Stretching	1280 - 1350	Medium
C-Br	Stretching	550 - 650	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for **4-Bromo-2-methyl-1H-indole**

Parameter	Value	Notes
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrN	
Molecular Weight	210.07 g/mol	
Monoisotopic Mass	208.98401 Da	
Expected [M] <sup>+</sup> and [M+2] <sup>+</sup>	m/z 209 and 211	The characteristic isotopic pattern for bromine ( <sup>19</sup> Br and <sup>81</sup> Br) results in two peaks of nearly equal intensity, separated by 2 m/z units.
Key Fragment Ions	m/z 130 ([M-Br] <sup>+</sup> )	Loss of the bromine atom is a common fragmentation pathway.

Note: Mass spectra of derivatives of **4-bromo-2-methyl-1H-indole** have been reported in patent literature, confirming its utility as a synthetic intermediate.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **4-Bromo-2-methyl-1H-indole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: Approximately 16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay (D1): 1-5 seconds.
  - Number of Scans: 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.
  - Spectral Width: Approximately 240 ppm.
  - Relaxation Delay (D1): 2 seconds.
  - Number of Scans: 1024-4096 scans, depending on sample concentration.
- Data Processing: Apply Fourier transform to the acquired FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$ ,  $\delta$  77.16 for  $^{13}\text{C}$ ;  $\text{DMSO}-d_6$ :  $\delta$  2.50 for  $^1\text{H}$ ,  $\delta$  39.52 for  $^{13}\text{C}$ ).

## FT-IR Spectroscopy Protocol (ATR)

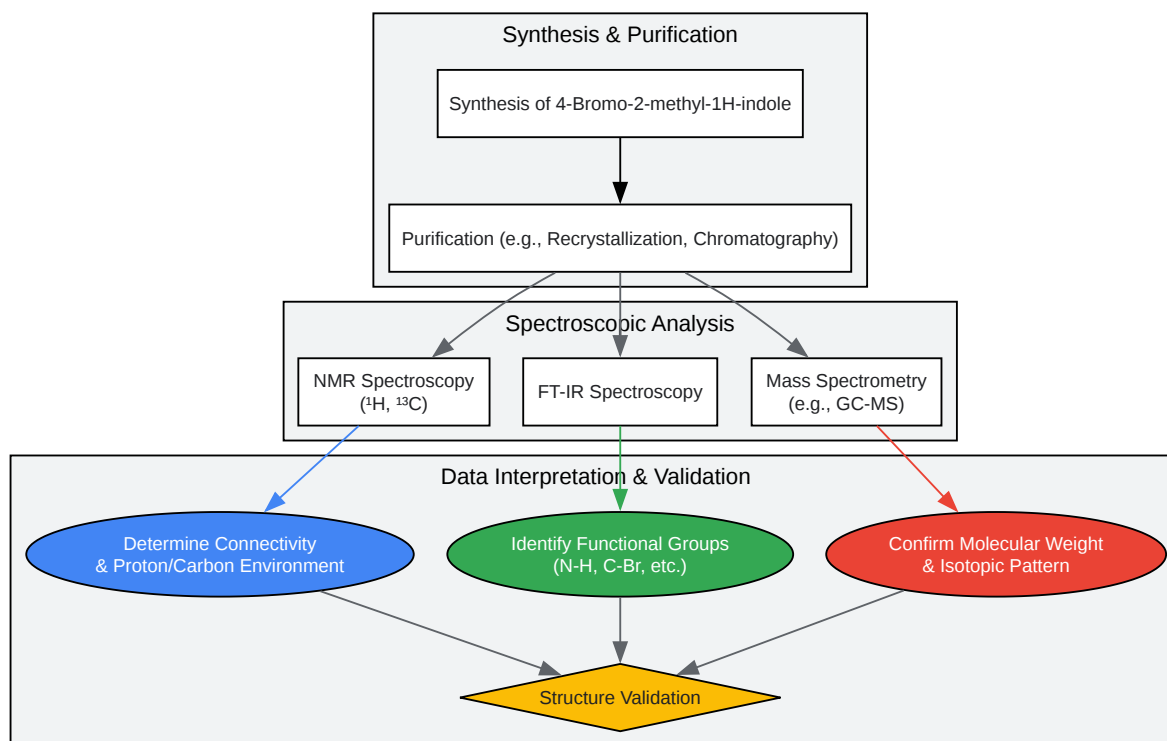
- Instrument Setup: Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions.
- Sample Preparation: Place a small amount of the solid **4-Bromo-2-methyl-1H-indole** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry Protocol (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of **4-Bromo-2-methyl-1H-indole** (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:
  - Instrument: Gas chromatograph coupled to a mass spectrometer.
  - Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane).
  - Injection Volume: 1  $\mu$ L.
  - Oven Program: Start at a suitable initial temperature (e.g., 100  $^{\circ}$ C), hold for 1-2 minutes, then ramp at 10-20  $^{\circ}$ C/min to a final temperature of 250-280  $^{\circ}$ C.
- MS Detection (Electron Ionization - EI):
  - Ionization Energy: Standard 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature:  $\sim$ 230  $^{\circ}$ C.
- Data Analysis: Analyze the resulting mass spectrum for the parent molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) and characteristic fragment ions.

## Workflow and Logical Relationships

The characterization of a chemical entity like **4-Bromo-2-methyl-1H-indole** follows a logical workflow to confirm its structure and purity.



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Caption: General workflow for the synthesis and spectroscopic validation of **4-Bromo-2-methyl-1H-indole**.

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## References

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